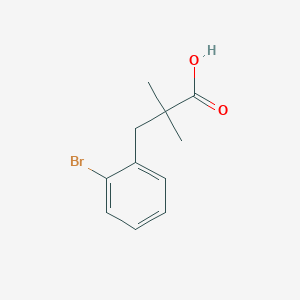
3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
Descripción general
Descripción
“3-(2-Bromophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of propanoic acid where one of the hydrogen atoms in the methyl group is replaced by a 2-bromophenyl group .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method uses electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a propanoic acid backbone with a 2-bromophenyl group attached . The bromine atom in the bromophenyl group is an electron-withdrawing group, which can influence the chemical properties of the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of ω-(4-Bromophenyl)alkanoic acids : These compounds, which are structurally similar to 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, have been synthesized and used in organoborane chemistry, demonstrating their utility in creating complex molecular structures (Zaidlewicz & Wolan, 2002).
Reductive Elimination Reactions : Research indicates the efficiency of certain reagents in causing the reductive elimination of related compounds to yield products like cinnamates. This highlights the reactive nature of similar bromophenyl compounds in elimination reactions (Li et al., 2007).
Hydrogen Bonding and Crystallography : Studies have investigated the hydrogen bonding patterns in compounds with structural similarities, helping understand their molecular and crystal structures. This is crucial in material science and molecular engineering (Kant et al., 2014).
Pharmaceutical Development
Antifungal Activity : Derivatives of 3-(halogenated phenyl) compounds have shown broad-spectrum antifungal activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential pharmaceutical applications for similar bromophenyl derivatives (Buchta et al., 2004).
HDAC Inhibition and Antiproliferative Properties : Research on 3-phenyl-2,2-dimethylpropanoate derivatives as potential histone deacetylase inhibitors (HDACIs) has shown promising antiproliferative activity against various cancer cell lines. This indicates the potential of structurally related compounds in cancer therapy (El-Rayes et al., 2019).
- agd/78fc735d6c6a5cf8b52348a5abf81da9/?utm_source=chatgpt).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOONGLASJSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269648 | |
| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149080-24-0 | |
| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149080-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

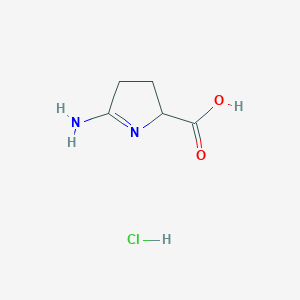
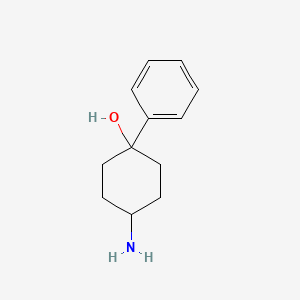
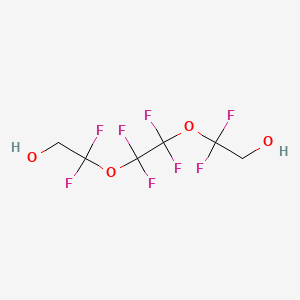

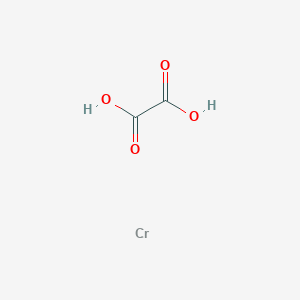
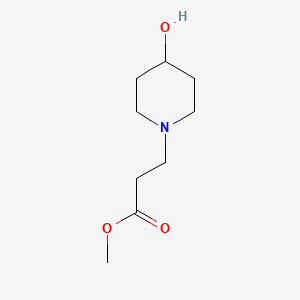

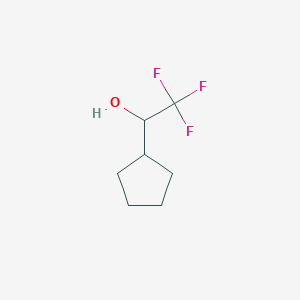
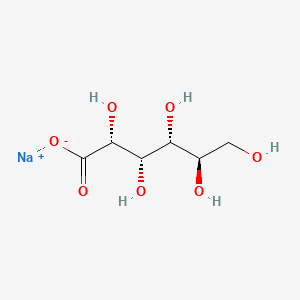


![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)

